Fmoc-S-4-methoxytrityl-L-cysteine

Solid-Phase Peptide Synthesis Orthogonal Deprotection Acid-Labile Protecting Groups

Choose Fmoc-Cys(Mmt)-OH (CAS 177582-21-7) for your next SPPS campaign because its acid-labile Mmt group deprotects selectively with only 1% TFA, leaving tBu and Trt groups intact. This orthogonality is unmatched by Fmoc-Cys(Trt)-OH or Fmoc-Cys(StBu)-OH, enabling on-resin disulfide formation, S-palmitoylation, and site-specific conjugation. Available in high purity (≥98% HPLC), with reliable ambient shipping.

Molecular Formula C38H33NO5S
Molecular Weight 615.7 g/mol
CAS No. 177582-21-7
Cat. No. B557264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-S-4-methoxytrityl-L-cysteine
CAS177582-21-7
Synonyms177582-21-7; Fmoc-S-4-methoxytrityl-L-cysteine; Fmoc-Cys(4-methoxytrityl)-OH; Fmoc-S-p-methoxytrityl-L-cysteine; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(((4-methoxyphenyl)diphenylmethyl)thio)propanoicacid; AmbotzFAA1030; C38H33NO5S; SCHEMBL6273699; CTK8B8803; MolPort-008-267-629; ANW-61297; ZINC71788125; FmoC-S-(4-Methoxytrityl)-L-cysteine; AK-49499; KB-52156; SC-09455; TC-150042; FT-0629905; V1086; S-(4-Methoxyphenyldiphenylmethyl)-Fmoc-Cys-OH; N|A-(9-Fluorenylmethyloxycarbonyl)-S-4-methoxytrityl-L-cysteine; (R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)diphenylmethylsulfanyl]propionicacid
Molecular FormulaC38H33NO5S
Molecular Weight615.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1
InChIKeyLOBUWFUSGOYXQX-DHUJRADRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-S-4-methoxytrityl-L-cysteine (CAS: 177582-21-7) Peptide Synthesis & Procurement Guide


Fmoc-S-4-methoxytrityl-L-cysteine (Fmoc-Cys(Mmt)-OH, CAS: 177582-21-7) is an L-cysteine derivative for Fmoc/tBu solid-phase peptide synthesis (SPPS), featuring a base-labile Fmoc Nα-protecting group and an acid-labile 4-methoxytrityl (Mmt) thiol-protecting group [1]. Its defining characteristic is the extreme acid-lability of the Mmt group, enabling selective deprotection of the cysteine thiol under mild acidic conditions .

Why Fmoc-S-4-methoxytrityl-L-cysteine Cannot Be Substituted with Generic Cysteine Derivatives


Generic substitution among Fmoc-protected cysteine derivatives fails due to the orthogonal and sequence-dependent nature of thiol protection/deprotection chemistries. A researcher cannot simply replace Fmoc-Cys(Mmt)-OH with Fmoc-Cys(Trt)-OH or Fmoc-Cys(StBu)-OH because their deprotection conditions are not equivalent [1]. For instance, the commonly used Trt group requires significantly higher concentrations of TFA for removal, precluding its use in synthetic strategies requiring mild, on-resin, selective thiol deprotection while preserving other acid-labile side-chain protections [1]. The following evidence quantitatively defines these differences, providing the technical justification for a targeted procurement decision.

Fmoc-S-4-methoxytrityl-L-cysteine (177582-21-7): Evidence-Based Differentiation vs. Trt, StBu, and tBu Analogs


Fmoc-Cys(Mmt)-OH vs. Fmoc-Cys(Trt)-OH: Comparative Acid Lability for Selective On-Resin Deprotection

The Mmt thiol-protecting group in Fmoc-Cys(Mmt)-OH exhibits significantly higher acid lability than the trityl (Trt) group in the standard comparator Fmoc-Cys(Trt)-OH [1]. This enables quantitative and selective removal of the Mmt group under very mild acidic conditions (0.5-1.0% TFA) that leave other common acid-labile protecting groups, such as tert-butyl (tBu) and Trt itself, completely intact [1].

Solid-Phase Peptide Synthesis Orthogonal Deprotection Acid-Labile Protecting Groups

Fmoc-Cys(Mmt)-OH vs. Fmoc-Cys(StBu)-OH: Performance in On-Resin S-Palmitoylation

In a direct comparative study for the on-resin S-palmitoylation of proteolipid protein (PLP) T-cell epitopes, the Mmt protecting group on Fmoc-Cys(Mmt)-OH demonstrated superior and sequence-independent performance compared to the tert-butylsulfenyl (StBu) protecting group on Fmoc-Cys(StBu)-OH [1]. The study found that deprotection of Cys(StBu) was sequence-dependent and problematic for specific peptide sequences, whereas the Mmt group enabled the palmitoylated peptides to be obtained in good yield [1].

Lipopeptide Synthesis Post-Translational Modifications Cysteine Chemistry

Selective Mmt Cleavage in the Presence of tBu and Trt Protecting Groups: Orthogonality Validation

The selective removal of the Mmt group from Fmoc-Cys(Mmt)-OH in the presence of other common protecting groups is quantitatively defined. Treatment with 0.5-1.0% TFA in a solvent system results in the complete, quantitative removal of the S-Mmt group, while protecting groups of the tert-butyl type (e.g., on Ser, Thr, Tyr, Asp, Glu) and the S-Trt group remain fully intact [1].

Orthogonal Protection Strategy Fmoc/tBu SPPS Selective Deprotection

Fmoc-Cys(Mmt)-OH vs. Alternative Cys Protecting Groups in Minimizing Side Reactions

When compared to alternative protecting groups like Trt, Dpm, Acm, and StBu in SPPS, the Mmt group (along with the related Thp group) is associated with a reduction in common side reactions [1]. The study specifically notes that cysteine racemization and C-terminal 3-(1-piperidinyl)-alanine formation were minimized when Cys was protected with these groups [1].

Racemization Suppression Peptide Purity Process Optimization

Successful Application in Tyr1-Somatostatin Synthesis Using Exclusively Trt-Type Protection

Fmoc-Cys(Mmt)-OH was successfully utilized in the solid-phase synthesis of Tyr1-somatostatin on 2-chlorotrityl resin, where groups of the Trt-type were exclusively used for amino acid side-chain protection [1]. This synthesis served as a proof-of-concept for the orthogonal strategy. Quantitative cleavage from the resin and complete deprotection of the entire peptide was subsequently achieved by treatment with 3% TFA in DCM-TES (95:5) for 30 minutes at room temperature, with no observed reduction of tryptophan [1].

Somatostatin Peptide Therapeutics Process Validation

Optimal Applications for Fmoc-S-4-methoxytrityl-L-cysteine in R&D and Production


Synthesis of S-Palmitoylated Peptides and Lipopeptides

For the on-resin synthesis of S-palmitoylated or other S-lipidated peptides, Fmoc-Cys(Mmt)-OH is the preferred building block. As shown in direct comparative studies, its Mmt protecting group enables a robust, sequence-independent deprotection and acylation workflow that avoids the failures observed with Fmoc-Cys(StBu)-OH [1]. This is critical for producing post-translationally modified peptide antigens and probes.

On-Resin Disulfide Bond Formation and Cyclization

The ability to selectively deprotect the Mmt group with 1% TFA while leaving other acid-labile groups like tBu and Trt intact [2] makes Fmoc-Cys(Mmt)-OH ideal for on-resin disulfide bond formation [1]. This enables the synthesis of complex, cysteine-rich peptides and cyclic peptides, where controlled, stepwise deprotection is essential for correct folding and bioactivity.

Solid-Phase Synthesis of Peptides Requiring Orthogonal Protection

Any synthetic strategy requiring an orthogonal, three-dimensional protection scheme (e.g., Fmoc/tBu for Nα/other side chains + Mmt for specific Cys thiols) should utilize Fmoc-Cys(Mmt)-OH. The quantitative data demonstrating its selective removal in the presence of tBu and Trt groups [2] provides the required chemoselectivity for building complex peptide architectures and introducing site-specific labels or modifications.

Preparation of Peptide Libraries and Labeled Probes

For creating libraries of thioether-linked cyclic peptides [2] or introducing site-specific fluorescent or affinity labels , Fmoc-Cys(Mmt)-OH provides a reliable handle. The mild, selective deprotection conditions (0.5-1.0% TFA) allow the exposure of a single, unique cysteine thiol for conjugation, while maintaining the integrity of the rest of the protected peptide chain, ensuring high yields of the desired conjugate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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